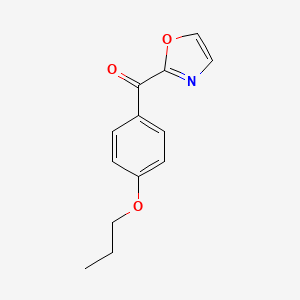

2-(4-Propoxybenzoyl)oxazole

Description

Overview of Oxazole (B20620) Heterocycles in Medicinal Chemistry and Organic Synthesis

The oxazole nucleus, a five-membered aromatic ring containing one oxygen and one nitrogen atom, is a prominent structural motif in medicinal chemistry and organic synthesis. researchgate.netresearchgate.net Oxazole derivatives are integral to a wide array of pharmaceuticals and biologically active compounds, demonstrating activities such as anticancer, antimicrobial, anti-inflammatory, antidiabetic, and antiviral effects. researchgate.netresearchgate.netsemanticscholar.org The utility of the oxazole ring stems from its unique physicochemical properties; it is a planar, aromatic system capable of engaging in various non-covalent interactions like hydrogen bonding, π–π stacking, and dipole-dipole interactions with biological targets such as enzymes and receptors. researchgate.netsemanticscholar.org This makes the oxazole scaffold a "privileged" structure in drug discovery, frequently used by medicinal chemists to design novel therapeutic agents. semanticscholar.org In addition to their medicinal applications, oxazoles serve as crucial intermediates in the synthesis of complex natural products and functional materials. researchgate.netresearchgate.net

Historical Context and Evolution of Oxazole Research

The study of oxazole chemistry has a rich history, marked by the development of several key synthetic methodologies that are still in use today. One of the earliest and most well-known methods is the Robinson-Gabriel synthesis , first described in 1909 and 1910, which involves the cyclodehydration of 2-acylamino ketones to form oxazoles. ijpsonline.com Another foundational method is the Fischer oxazole synthesis , discovered by Emil Fischer in 1896, which proceeds via the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. ijpsonline.com

In 1972, a significant advancement came with the van Leusen reaction , which utilizes tosylmethyl isocyanide (TosMIC) to react with aldehydes, providing a mild and versatile route to 5-substituted oxazoles. semanticscholar.orgijpsonline.com Over the years, these classical methods have been refined, and numerous new synthetic strategies have been developed, including metal-catalyzed reactions (using copper, palladium, gold, etc.), cycloisomerizations of propargylic amides, and one-pot multicomponent reactions. researchgate.netijpsonline.com These advancements have broadened the scope of accessible oxazole derivatives, facilitating extensive research into their chemical and biological properties. researchgate.net

Structural Characteristics of the Oxazole Core Relevant to Research Inquiry

The oxazole ring possesses distinct structural features that are key to its function in chemical and biological systems. It is a five-membered heterocycle with three carbon atoms, one nitrogen atom at position 3, and one oxygen atom at position 1. semanticscholar.org The ring is aromatic, though its aromaticity is considered weaker than that of other heterocycles like furan (B31954). researchgate.net All atoms in the ring are sp2 hybridized and lie in the same plane. semanticscholar.org

The heteroatoms impart a specific electronic distribution within the ring. The highly electronegative oxygen atom influences the electron density, while the pyridine-like nitrogen atom acts as a hydrogen bond acceptor. semanticscholar.org The reactivity of the oxazole ring is characterized by the acidity of its protons, typically in the order of C2 > C5 > C4. semanticscholar.org The C2 position is particularly susceptible to deprotonation and subsequent nucleophilic attack. semanticscholar.org These characteristics, combined with the ring's rigidity and ability to be variously substituted at the 2, 4, and 5 positions, allow for fine-tuning of a molecule's steric and electronic properties to achieve desired interactions with biological targets. nih.gov

Rationale for Academic Investigation of 2-(4-Propoxybenzoyl)oxazole and Related Analogues

While specific research literature exclusively detailing this compound is not extensively published, the rationale for its academic investigation is firmly rooted in the well-established importance of the 2-aroyloxazole scaffold in medicinal chemistry. researchgate.net This class of compounds is actively explored for various therapeutic applications. The structure of this compound combines an oxazole ring with a 4-propoxybenzoyl group at the 2-position, a design that allows for systematic exploration of structure-activity relationships (SAR).

Research on analogous structures provides a clear justification for its synthesis and study:

Modulation of Biological Activity: Studies on 2-aroyl or 2-phenyl substituted oxazoles have identified potent biological activities. For instance, derivatives of 2-phenyl-oxazole-4-carboxamide have been discovered as potent inducers of apoptosis, highlighting the potential of the 2-aryloxazole core in cancer research. researchgate.net Similarly, 2,4,5-trisubstituted oxazoles have been investigated as anti-inflammatory agents and inhibitors of aquaporin-4. nih.gov

Probing Lipophilicity and Steric Effects: The propoxy group (-OCH2CH2CH3) on the phenyl ring is a classic modification in medicinal chemistry used to modulate a compound's lipophilicity (fat solubility) and steric profile. By synthesizing and testing a series of analogues with different alkyl ether chains (e.g., methoxy (B1213986), ethoxy, propoxy), researchers can determine how these properties affect a compound's absorption, metabolism, and binding affinity to its target. acs.org For example, research on N-(2-Benzoylphenyl)-l-tyrosine analogues, which incorporate a phenyloxazole moiety, showed that modifying the phenyl alkyl ether chain significantly impacts their potency as PPARγ agonists, which are relevant for treating type 2 diabetes. acs.org

Lead Compound Optimization: The this compound structure serves as a template that can be systematically modified. The phenyl ring and the oxazole ring can be further substituted to explore a wide chemical space and optimize for potency, selectivity, and pharmacokinetic properties. The investigation of such analogues is a standard and essential strategy in the process of drug discovery and development.

The academic interest in this compound is therefore based on its potential as a probe or lead compound within the broader, therapeutically significant class of 2-aroyloxazoles.

Data Tables

Table 1: Chemical Properties of this compound This interactive table summarizes the key chemical identifiers and properties of the title compound.

| Property | Value | Source |

| CAS Number | 898760-20-8 | fluorochem.co.uk |

| Molecular Formula | C₁₃H₁₃NO₃ | fluorochem.co.uk |

| Molecular Weight | 231.25 g/mol | fluorochem.co.uk |

| Purity | Typically ≥95-97% | fluorochem.co.ukcymitquimica.com |

| Canonical SMILES | CCCOc1ccc(C(=O)c2ncco2)cc1 | fluorochem.co.uk |

| InChI Key | PQFJQNFEAWRNBV-UHFFFAOYSA-N | fluorochem.co.uk |

Table 2: Representative Structure-Activity Relationship (SAR) Findings for Biologically Active Oxazole Analogues This table outlines findings from studies on compounds related to the 2-aroyloxazole scaffold, providing context for the research rationale.

| Compound Class/Derivative | Biological Activity | Key SAR Finding | Reference |

| 2,4,5-Trisubstituted Oxazoles | Anti-inflammatory | The substitution pattern on the oxazole core is crucial for activity, with specific aryl groups leading to significant inhibition of inflammatory markers like COX-2. | nih.gov |

| N-(2-Benzoylphenyl)-l-tyrosines with phenyloxazole moiety | PPARγ Agonism | Alterations to the phenyl alkyl ether side chain directly influence potency and selectivity for the PPARγ nuclear receptor. | acs.org |

| 2-Phenyl-oxazole-4-carboxamides | Apoptosis Induction | The presence and position of substituents on the phenyl ring at the 2-position of the oxazole are critical for cytotoxic activity in cancer cell lines. | researchgate.net |

| Bis-oxazoles (e.g., Bengazoles) | Antifungal | The presence of two oxazole rings, along with a long fatty acyl chain, was found to be essential for potent antifungal activity. | researchgate.net |

| 2-tert-Butyl-4-aryl-oxazoles | Antibacterial | Halogen substitution (e.g., chloro, bromo) on the aryl group at the 4-position resulted in the most active compounds against bacterial strains. | nih.govd-nb.info |

Structure

3D Structure

Properties

IUPAC Name |

1,3-oxazol-2-yl-(4-propoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-2-8-16-11-5-3-10(4-6-11)12(15)13-14-7-9-17-13/h3-7,9H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQFJQNFEAWRNBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(=O)C2=NC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642098 | |

| Record name | (1,3-Oxazol-2-yl)(4-propoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898760-20-8 | |

| Record name | (1,3-Oxazol-2-yl)(4-propoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 4 Propoxybenzoyl Oxazole and Its Derivatives

Established Synthetic Strategies for Oxazole (B20620) Ring Formation

The construction of the oxazole ring can be achieved through several named reactions, each offering a unique pathway with specific advantages regarding substrate scope and substitution patterns. These methods generally involve the formation of key C-O and C=N bonds through cyclization and dehydration or condensation mechanisms.

The Robinson-Gabriel synthesis is a foundational method for synthesizing oxazoles, first described independently by Sir Robert Robinson in 1909 and Siegmund Gabriel in 1910. ijpsonline.comsynarchive.com This reaction involves the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone to yield the corresponding oxazole. synarchive.comwikipedia.orgpharmaguideline.com The process is typically catalyzed by a cyclodehydrating agent. wikipedia.org

The mechanism commences with the protonation of the acylamino ketone, followed by cyclization and dehydration, often facilitated by strong acids like sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), phosphorus pentachloride (PCl₅), or phosphorus oxychloride (POCl₃). ijpsonline.com While early methods using agents like H₂SO₄ often resulted in low yields, the use of polyphosphoric acid has been shown to increase yields to 50-60%. ijpsonline.comijpsonline.com The starting 2-acylamino-ketones can be readily prepared via the Dakin-West reaction. wikipedia.org This method is particularly effective for producing 2,5-disubstituted oxazoles. ijpsonline.com

A notable modern variant was developed by Wipf and Miller, which allows for the synthesis of substituted oxazoles from amino acid derivatives. This is achieved by the side-chain oxidation of β-keto amides followed by a cyclodehydration step using triphenylphosphine (B44618) and iodine. wikipedia.org

| Method | Starting Materials | Key Reagents/Catalysts | Product | Key Features |

| Classic Robinson-Gabriel | 2-Acylamino-ketone | H₂SO₄, PPA, POCl₃ | 2,5-Disubstituted Oxazole | Involves cyclodehydration; yields can be moderate. ijpsonline.comijpsonline.com |

| Wipf & Miller Variant | β-Keto amides (from amino acids) | Dess-Martin periodinane, PPh₃, I₂, Et₃N | Substituted Oxazoles | Allows synthesis from readily available amino acid precursors. wikipedia.org |

Discovered by Emil Fischer in 1896, the Fischer oxazole synthesis is one of the earliest methods for preparing 2,5-disubstituted oxazoles. ijpsonline.comijpsonline.comwikipedia.org The reaction involves the condensation of a cyanohydrin with an aldehyde, typically in equimolar amounts, in the presence of anhydrous hydrochloric acid (HCl) in dry ether. wikipedia.orgresearchgate.net

This method is essentially a dehydration reaction that proceeds under mild conditions. ijpsonline.comwikipedia.org The reaction mechanism begins with the addition of gaseous HCl to the cyanohydrin, forming an iminochloride intermediate. This intermediate then reacts with the aldehyde, leading to a chloro-oxazoline intermediate after an SN2 attack and loss of water. Subsequent tautomerization and elimination of HCl yield the final oxazole product. wikipedia.org The Fischer synthesis is particularly well-suited for aromatic reactants, where both the cyanohydrin and the aldehyde bear aromatic groups, which become the substituents at the 2- and 5-positions of the oxazole ring. wikipedia.org

| Starting Materials | Key Reagents | Intermediate | Product | Applicability |

| Aldehyde Cyanohydrin | Anhydrous HCl, Dry Ether | Chloro-oxazoline | 2,5-Disubstituted Oxazole | Highly suitable for aromatic aldehydes and cyanohydrins. wikipedia.org |

| Aromatic Aldehyde |

The Van Leusen oxazole synthesis, developed in 1972, is a versatile one-pot reaction for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). ijpsonline.comnih.gov The reaction proceeds under mild, basic conditions. ijpsonline.comijpsonline.com TosMIC is a unique reagent that acts as a C2N1 synthon, possessing acidic methylene (B1212753) protons, an isocyanide carbon, and a good leaving group (tosyl group). nih.govorganic-chemistry.org

The mechanism starts with the deprotonation of TosMIC by a base. wikipedia.org The resulting anion attacks the aldehyde carbonyl group, and the subsequent intramolecular cyclization between the resulting hydroxyl group and the isocyano group forms an oxazoline (B21484) intermediate. nih.govorganic-chemistry.org This intermediate then undergoes base-promoted elimination of p-toluenesulfinic acid (TosH) to afford the 5-substituted oxazole. nih.govwikipedia.org This method is distinct from the Van Leusen reaction for synthesizing nitriles from ketones, which involves a different reaction pathway after the initial addition. wikipedia.orgorganic-chemistry.org The synthesis can be adapted to produce 4,5-disubstituted oxazoles by using aliphatic halides in an ionic liquid solvent system. mdpi.com

| Reactant 1 | Reactant 2 (Synthon) | Base/Solvent | Intermediate | Product |

| Aldehyde (R-CHO) | Tosylmethyl isocyanide (TosMIC) | K₂CO₃ / Methanol | 5-Hydroxy-4-tosyl-oxazoline | 5-Substituted Oxazole (R-substituted) |

The Bredereck reaction provides an efficient and economical route to synthesize substituted oxazoles by reacting α-haloketones with amides. ijpsonline.comijpsonline.com This method is particularly effective for the preparation of 2,4-disubstituted oxazoles. ijpsonline.com The reaction is a straightforward process that contributes significantly to the library of oxazole synthesis methodologies. The versatility of this reaction allows for the introduction of various substituents at the 2- and 4-positions of the oxazole ring, depending on the choice of the starting amide and α-haloketone.

| Reactant 1 | Reactant 2 | Product Type | Key Advantage |

| α-Haloketone | Amide | 2,4-Disubstituted Oxazole | Efficient and economical process for specific substitution patterns. ijpsonline.comijpsonline.com |

Cycloisomerization reactions represent a modern and efficient strategy for constructing the oxazole ring, typically starting from propargyl amides. researchgate.net These reactions are often catalyzed by transition metals that act as π-acids, such as zinc, copper, or gold catalysts. researchgate.netfigshare.comresearchgate.net A proposed mechanism involves the activation of the alkyne's triple bond by the metal catalyst, which enhances its electrophilicity. researchgate.net This is followed by a regioselective intramolecular 5-exo-dig cyclization, where the amide oxygen attacks the activated alkyne. researchgate.net This pathway leads to the formation of various substituted oxazoles under mild conditions. researchgate.net This methodology provides a powerful tool for synthesizing polysubstituted oxazoles, which are valuable in materials science and medicinal chemistry. figshare.comacs.org

| Substrate | Catalyst Type | Mechanism Feature | Product | Significance |

| Propargyl Amides | π-Acids (e.g., Zn(OTf)₂, Copper salts) | 5-exo-dig Cyclization | Polysubstituted Oxazoles | Efficient access to complex oxazoles under mild conditions. researchgate.netresearchgate.net |

The Erlenmeyer-Plöchl synthesis is a classic reaction used to prepare azlactones, which are also known as oxazolones. wikipedia.orgchemeurope.com These compounds are important precursors for the synthesis of amino acids and can also be converted to oxazoles. The reaction involves the condensation of an N-acylglycine, such as hippuric acid, with an aldehyde in the presence of acetic anhydride (B1165640) and sodium acetate (B1210297). wikipedia.orgchemeurope.com The N-acylglycine first cyclizes in the presence of acetic anhydride to form an oxazolone (B7731731). wikipedia.org This oxazolone intermediate possesses acidic protons at the C-4 position and can subsequently react with an aldehyde in a Perkin-type condensation to yield an unsaturated azlactone (a 4-arylidene-5(4H)-oxazolone). wikipedia.orgresearchgate.net While the primary products are azlactones, these can be further manipulated to yield various derivatives, including oxazoles, making this a useful indirect method for accessing the oxazole core.

| Reactant 1 | Reactant 2 | Reagents | Key Intermediate | Primary Product |

| N-Acylglycine (e.g., Hippuric Acid) | Aldehyde (e.g., Benzaldehyde) | Acetic Anhydride, Sodium Acetate | 2-Substituted-oxazol-5(4H)-one | 4-Alkylidene/Arylidene-2-substituted-oxazol-5(4H)-one (Azlactone) |

Contemporary Approaches for Constructing the 2-(4-Propoxybenzoyl)oxazole Framework

Modern organic synthesis provides a diverse toolkit for the construction of highly functionalized heterocyclic systems. The assembly of the this compound framework can be achieved either by forming the oxazole ring with the aroyl moiety already incorporated into one of the precursors or by attaching the aroyl group to a pre-formed oxazole ring.

The introduction of the 4-propoxybenzoyl group at the C2 position is a critical step that defines the target molecule. Several reliable methods are available for this transformation.

One direct and efficient approach involves the acylation of a 2-metalated oxazole. Specifically, the treatment of oxazole with a strong base like isopropylmagnesium chloride (i-PrMgCl) generates a 2-magnesiated oxazole, a potent Grignard reagent. This nucleophilic species can then react with a suitable electrophile, such as an N-methoxy-N-methylamide of 4-propoxybenzoic acid, commonly known as a Weinreb amide. This reaction proceeds smoothly to furnish the desired 2-acyl oxazole, this compound, with high selectivity and yield. The use of a Weinreb amide is advantageous as it prevents the common problem of over-addition that can occur with more reactive acylating agents like acid chlorides.

A classic and widely employed strategy is the Robinson-Gabriel synthesis , which involves the cyclodehydration of a 2-acylamino-ketone precursor. For the synthesis of this compound, the required starting material would be an α-(4-propoxybenzamido)ketone. This precursor undergoes intramolecular cyclization, typically promoted by a strong dehydrating agent such as sulfuric acid, polyphosphoric acid, or phosphorus oxychloride, to form the oxazole ring.

Another foundational method is the Bredereck reaction , which utilizes the reaction of α-haloketones with amides. In a targeted synthesis, 4-propoxybenzamide (B2960764) would be reacted with an appropriate α-haloketone to construct the 2-aroyl-substituted oxazole framework.

Many advanced synthetic methods provide regioselective access to 2,5-disubstituted oxazoles, which can be adapted to produce derivatives of this compound. These methods often rely on metal-catalyzed cyclization or cycloaddition reactions.

A notable strategy is the copper(I)-catalyzed cycloaddition of acyl azides and terminal alkynes. This transformation, a variation of the well-known "click chemistry," provides 2,5-disubstituted oxazoles with excellent regiocontrol. To synthesize a derivative of the target compound, 4-propoxybenzoyl azide (B81097) could be reacted with a chosen terminal alkyne in the presence of a specific copper(I) catalyst, yielding a product with the 4-propoxybenzoyl group at C2 and a substituent derived from the alkyne at C5.

Transition-metal-catalyzed oxidative cyclizations have also emerged as powerful tools. A copper(II)-catalyzed oxidative cyclization of enamides allows for the synthesis of various 2,5-disubstituted oxazoles at room temperature. This method involves a vinylic C-H bond functionalization. By starting with an enamide precursor bearing the 4-propoxybenzoyl group, this reaction can be tailored to produce the desired scaffold. Similarly, an iodine/tert-butyl hydroperoxide (TBHP)-mediated oxidative cascade cyclization of vinyl azides with benzylamines provides a metal-free alternative for constructing the 2,5-disubstituted oxazole core under aerobic conditions.

Another sophisticated approach involves the functionalization of a pre-formed oxazole. The deprotonation of 2-(phenylsulfonyl)-1,3-oxazole creates a C-5 carbanion that can react with various electrophiles to install a substituent at the C5 position. Subsequently, the phenylsulfonyl group at C2 can be displaced by an organolithium reagent, providing a versatile route to complex 2,5-disubstituted oxazoles.

| Methodology | Key Reagents | Catalyst/Promoter | Key Features | Reference |

|---|---|---|---|---|

| Copper-Catalyzed Cycloaddition | Acyl Azides, Terminal Alkynes | [Tpm(*,Br)Cu(NCMe)]BF₄ | High regioselectivity, variation of CuAAC reaction. | |

| Copper-Catalyzed Oxidative Cyclization | Enamides | CuBr₂, K₂S₂O₈ (oxidant) | Room temperature reaction, via vinylic C-H functionalization. | |

| Cobalt-Catalyzed Cross-Coupling | N-Pivaloyloxyamides, Alkynes | Co(III) complex | [3+2] cycloaddition under mild conditions. | |

| Iodine-Mediated Cascade Cyclization | Vinyl Azides, Benzylamines | I₂, TBHP | Metal-free, aerobic conditions, good yields. |

For creating more complex derivatives, methods that yield 2,4,5-trisubstituted oxazoles are invaluable. These often involve multicomponent reactions that build the ring's complexity in a single step.

A highly efficient, solvent-free method utilizes a copper-catalyzed aerobic oxidative annulation of α-methylene ketones and benzylamines. This cascade reaction functionalizes two sp³ carbons and one sp² carbon, forming C-O and C-N bonds in one pot. To generate a derivative of this compound, 4-propoxybenzylamine could be used as a starting material, which upon oxidation and cyclization, would place the 4-propoxyphenyl group at the C2 position.

Palladium catalysis offers another elegant route. A Pd-catalyzed intermolecular C-H addition/cyclization sequence has been developed for the synthesis of diverse trisubstituted oxazoles. The reaction involves the addition of electron-rich heteroarenes to O-acyl cyanohydrins. This redox-neutral process allows for the assembly of highly functionalized oxazoles from readily available starting materials in good to high yields.

A one-pot Friedel-Crafts/Robinson-Gabriel synthesis using an oxazolone template provides another versatile entry into 2,4,5-trisubstituted oxazoles. This method combines the power of a Lewis acid (e.g., aluminum chloride) for the Friedel-Crafts reaction with a strong acid (e.g., trifluoromethanesulfonic acid) for the subsequent Robinson-Gabriel cyclodehydration, allowing for the construction of highly substituted products in good yields.

Sustainable and Efficient Synthetic Techniques

In line with the principles of green chemistry, modern synthetic efforts focus on minimizing waste, reducing energy consumption, and avoiding hazardous reagents. Microwave and ultrasound irradiation have emerged as key enabling technologies for achieving these goals in oxazole synthesis.

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions directly and efficiently, often leading to dramatic reductions in reaction times, increased product yields, and improved purity.

The van Leusen oxazole synthesis, a reaction between an aldehyde and tosylmethyl isocyanide (TosMIC), is particularly amenable to microwave conditions. Research has shown that while a conventional thermal reaction might take several hours, the microwave-assisted version can be completed in minutes with higher yields. For example, the reaction of an aryl aldehyde with TosMIC in isopropanol (B130326) (IPA) under microwave irradiation at 65 °C can yield the corresponding 5-substituted oxazole in 96% yield in just 8 minutes. This represents a significant improvement over conventional heating, which may require 1-6 hours to achieve a similar or lower yield. The efficiency of microwave heating is attributed to the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating.

| Heating Method | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Conventional | IPA | 60 °C | 1 hour | 95% |

| Microwave | IPA | 65 °C | 8 minutes | 96% |

| Conventional | Ethanol (B145695) | 60 °C | 1.5 hours | 92% |

| Conventional | Chloroform | 60 °C | 6 hours | 40% |

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to accelerate chemical reactions. This process creates localized hot spots with extremely high temperatures and pressures, enhancing mass transfer and reaction rates.

Sonochemistry is considered an environmentally benign method that offers several advantages, including significantly shorter reaction times, improved yields, and milder reaction conditions compared to conventional methods. The synthesis of various heterocyclic compounds, including oxazoles, has been successfully demonstrated using ultrasound irradiation. For instance, the synthesis of 2,4,5-trisubstituted oxazoles can be achieved through a domino reaction of benzoin (B196080) and substituted benzylamines using 2-Iodoxybenzoic acid as an oxidant under ultrasound irradiation, producing excellent yields. The integration of ultrasound often allows for catalyst-free or solvent-free conditions, further enhancing the green credentials of the synthetic protocol. The physical effects of sonication can dramatically improve the efficiency of both homogeneous and heterogeneous reactions, making it a powerful tool for sustainable chemical synthesis.

Application of Ionic Liquids and Deep Eutectic Solvents in Oxazole Synthesis

In the pursuit of greener and more sustainable chemical processes, ionic liquids (ILs) and deep eutectic solvents (DESs) have emerged as promising alternatives to conventional volatile organic solvents. researchgate.netnih.gov These solvent systems offer unique properties such as low vapor pressure, high thermal stability, and tunable physicochemical characteristics, making them attractive for organic synthesis. nih.govtue.nlnih.gov

Ionic liquids have been successfully employed in the synthesis of oxazoles, often leading to improved reaction rates and simplified product isolation. For instance, an improved one-pot van Leusen oxazole synthesis, a well-known method for forming the oxazole ring, has been developed using ionic liquids. This approach allows for the efficient preparation of 4,5-disubstituted oxazoles, and the ionic liquid can be recovered and reused for multiple cycles without a significant drop in product yield. organic-chemistry.org

Deep eutectic solvents, which are mixtures of a hydrogen bond donor and a hydrogen bond acceptor, share many of the advantageous properties of ionic liquids but are often cheaper, less toxic, and more biodegradable. nih.govtue.nl Their application in oxazole synthesis aligns with the principles of green chemistry, offering an environmentally benign reaction medium. researchgate.netresearchgate.net The use of these novel solvent systems can facilitate reactions by enhancing solubility of reactants and catalysts, and in some cases, they can also act as catalysts themselves.

| Advantage | Description | Source(s) |

| Environmental Sustainability | Low volatility and non-flammability reduce air pollution and hazards associated with traditional organic solvents. | nih.gov |

| Enhanced Reaction Efficiency | Can lead to higher yields and faster reaction rates compared to conventional solvents. | researchgate.netorganic-chemistry.org |

| Reusability | Ionic liquids and deep eutectic solvents can often be recovered and reused, reducing waste and cost. | organic-chemistry.org |

| Tunable Properties | The physical and chemical properties can be adjusted by modifying the cation/anion or hydrogen bond donor/acceptor combination. | tue.nlnih.gov |

| Simplified Workup | Products can often be easily separated from the solvent system, simplifying purification processes. | organic-chemistry.org |

Metal-Catalyzed Coupling Reactions for Oxazole Functionalization

Metal-catalyzed cross-coupling reactions are powerful tools for the construction of complex organic molecules, and they have been extensively applied to the functionalization of the oxazole ring. These methods allow for the introduction of various substituents at specific positions of the oxazole core, enabling the synthesis of a diverse library of derivatives.

Suzuki Coupling:

The palladium-catalyzed Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds. In the context of oxazole chemistry, it has been employed to functionalize the 2- and 4-positions of the oxazole ring. nih.gov For example, 2-aryl-4-trifloyloxazoles can undergo rapid, microwave-assisted coupling with a range of aryl and heteroaryl boronic acids to produce 2,4-disubstituted oxazoles in good to excellent yields. nih.gov Furthermore, regioselective Suzuki-Miyaura cross-coupling reactions have been developed for 2,4-dihalooxazoles, allowing for the sequential functionalization of the oxazole core. ignited.in In some cases, copper(I) has been used to facilitate notoriously difficult Suzuki couplings of 2-heterocyclic boronates, leading to greatly enhanced yields. acs.org

Copper-Catalyzed Reactions:

Copper catalysis offers a cost-effective and efficient alternative for the synthesis and functionalization of oxazoles. acs.orgacs.org A highly efficient synthesis of polysubstituted oxazoles has been developed via a copper-catalyzed tandem oxidative cyclization, which allows for the formation of the desired products from readily available starting materials under mild conditions. acs.org Copper catalysts have also been used in the aerobic oxidative dehydrogenative annulation of amines, alkynes, and molecular oxygen to provide trisubstituted oxazoles. organic-chemistry.org This method is notable for its high atom economy and use of environmentally friendly molecular oxygen as the oxidant. organic-chemistry.org

Palladium-Catalyzed Reactions:

Palladium catalysts are highly versatile and have been used in a variety of transformations to synthesize and functionalize oxazoles. nih.gov One notable application is the palladium-catalyzed C-H activation of simple arenes and subsequent cascade reaction with nitriles to access 2,4,5-trisubstituted oxazoles. rsc.org This transformation proceeds under redox-neutral conditions and exhibits high atom-economy. rsc.org Palladium-catalyzed direct arylation of oxazoles at the C2 and C5 positions has also been achieved with high regioselectivity, providing a direct route to arylated oxazole derivatives. nih.gov Additionally, a novel palladium-catalyzed and copper-mediated oxidative cyclization has been developed for the synthesis of trisubstituted oxazoles, where water serves as the oxygen atom source. rsc.org

Gold-Catalyzed Reactions:

Gold catalysis has emerged as a powerful tool in organic synthesis due to the unique reactivity of gold complexes. rhhz.net Gold catalysts have been shown to be highly efficient in the synthesis of substituted oxazoles under mild reaction conditions. rhhz.netnih.gov One approach involves the gold-catalyzed regioselective [3+2] cycloaddition of alkynyl triazenes with 1,2,4-dioxazoles to produce fully substituted oxazoles. nih.govrsc.orgscispace.comrsc.org This protocol features readily available starting materials and scalability. nih.govrsc.org Another gold-catalyzed method involves the reaction of α-oxo gold carbene intermediates with nitriles, offering a general and efficient route to 2,5-disubstituted oxazoles. rhhz.net

| Metal Catalyst | Reaction Type | Key Features | Source(s) |

| Palladium | Suzuki-Miyaura Coupling | Functionalization at C2 and C4 positions; regioselective. | nih.govignited.in |

| Palladium | C-H Activation/Arylation | Direct introduction of aryl groups at C2 and C5; high atom economy. | nih.govrsc.org |

| Copper | Oxidative Cyclization | Synthesis of polysubstituted oxazoles from simple starting materials under mild conditions. | acs.orgacs.org |

| Copper | Aerobic Oxidation | Utilizes O₂ as the oxidant; high atom economy. | organic-chemistry.org |

| Gold | Cycloaddition/Carbene Chemistry | Mild reaction conditions; high efficiency and regioselectivity. | rhhz.netnih.govrsc.org |

One-Pot Multicomponent Reactions for Enhanced Synthetic Efficiency

One-pot multicomponent reactions (MCRs) represent a highly efficient and atom-economical strategy for the synthesis of complex molecules from simple starting materials in a single synthetic operation. semanticscholar.orgzendy.ioresearchgate.net This approach avoids the need for isolation and purification of intermediates, thereby saving time, resources, and reducing waste. jsynthchem.com The development of MCRs for the synthesis of oxazoles has expanded rapidly, providing access to a wide range of structurally diverse derivatives. semanticscholar.orgresearchgate.net

Various three- and four-component reactions have been devised for the construction of the oxazole ring. semanticscholar.org For example, a facile and efficient one-pot synthesis of highly functionalized oxazoles has been developed using arylglyoxals, phenylenediamine derivatives, 2-hydroxy-1,4-naphthoquinone, and acetonitrile (B52724) in the presence of a catalyst. researchgate.net In this reaction, acetonitrile serves as both a solvent and a reactant. researchgate.net

Another example is the use of a copper nanomagnetic catalyst (CuFe₂O₄) for the preparation of oxazoles through a multicomponent reaction involving carboxylic acids, benzoin, and ammonium (B1175870) acetate in water. jsynthchem.com This method is environmentally friendly, and the catalyst can be easily separated with a magnet and reused for several cycles. jsynthchem.com The van Leusen oxazole synthesis, a classic MCR, has also been adapted to a one-pot procedure using tosylmethyl isocyanide (TosMIC), aldehydes, and aliphatic halides in ionic liquids. organic-chemistry.org These MCR strategies underscore the evolution of oxazole synthesis towards greater efficiency, functional group diversity, and environmental compatibility. semanticscholar.orgzendy.io

| Reaction Name/Type | Components | Catalyst/Conditions | Key Features | Source(s) |

| Tandem Cyclization Robinson-Gabriel Reaction | Phenylenediamine derivatives, 2-hydroxy-1,4-naphthoquinone, arylglyoxals, acetonitrile | H₃PW₁₂O₄₀ | Short reaction time, easy workup, no byproducts. | researchgate.net |

| Nanomagnetic Catalyzed Synthesis | Carboxylic acids, benzoin, ammonium acetate | CuFe₂O₄ nanoparticles in water | Environmentally friendly, recyclable catalyst, easy product separation. | jsynthchem.com |

| van Leusen Oxazole Synthesis | Tosylmethyl isocyanide (TosMIC), aldehydes, aliphatic halides | Ionic liquid | High yields, reusable solvent. | organic-chemistry.org |

| Visible-light-induced Three-component Reaction | Iodonium-phosphonium hybrid ylides, carboxylic acids, nitriles | Visible light | Construction of complex 2,4,5-trisubstituted oxazoles. | researchgate.net |

Elucidation of Reaction Mechanisms and Reactivity Profiles of the Oxazole Core

Mechanistic Pathways of Oxazole (B20620) Ring Formation Reactions

The synthesis of the oxazole ring can be achieved through several established mechanistic pathways, each starting from different precursors but converging to form the heterocyclic core.

Robinson-Gabriel Synthesis: This method involves the cyclization and dehydration of α-acylamino ketones. pharmaguideline.com The mechanism proceeds via an acid-catalyzed intramolecular cyclization where the amide oxygen attacks the ketone carbonyl, followed by dehydration to yield the aromatic oxazole ring. youtube.com

Fischer Oxazole Synthesis: In this pathway, cyanohydrins react with aldehydes in the presence of an anhydrous acid, typically HCl. youtube.comcutm.ac.in The reaction is believed to proceed through the formation of an intermediate that undergoes cyclization and subsequent dehydration. youtube.com

Van Leusen Reaction: This synthesis utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde. The mechanism involves the deprotonation of TosMIC, which then attacks the aldehyde. A subsequent intramolecular cyclization and elimination of p-toluenesulfinic acid leads to the formation of the 5-substituted oxazole ring. mdpi.com

From α-Haloketones: The reaction of α-haloketones with primary amides, such as formamide (B127407), provides a direct route to oxazoles. pharmaguideline.comcutm.ac.in The mechanism involves initial N-alkylation of the amide by the haloketone, followed by cyclization and dehydration. youtube.com

Amide Activation: Modern methods involve the activation of α-arylamides with reagents like triflic anhydride (B1165640) in the presence of a nitrile (e.g., acetonitrile). The proposed mechanism involves the formation of an α-electrophilic intermediate from the activated amide, followed by intermolecular addition of the nitrile. A 5-endo-dig cyclization of the amide onto the resulting nitrilium ion finalizes the oxazole ring formation. nih.govresearchgate.net

Table 1: Key Oxazole Ring Formation Reactions

| Synthesis Name | Key Reactants | General Mechanism |

|---|---|---|

| Robinson-Gabriel | α-Acylamino ketone | Acid-catalyzed intramolecular cyclization and dehydration. pharmaguideline.com |

| Fischer | Cyanohydrin, Aldehyde | Acid-catalyzed reaction followed by cyclization and dehydration. cutm.ac.in |

| Van Leusen | Aldehyde, Tosylmethyl isocyanide (TosMIC) | [3+2] cycloaddition involving nucleophilic attack and elimination. mdpi.com |

| From α-Haloketones | α-Haloketone, Amide | N-alkylation followed by cyclization and dehydration. cutm.ac.in |

| Amide Activation | α-Arylamide, Nitrile, Activating Agent | Formation of an α-electrophilic intermediate, nitrile addition, and 5-endo-dig cyclization. nih.gov |

Electrophilic Aromatic Substitution on the Oxazole Ring and Positional Reactivity (C4 > C5 > C2)

Electrophilic substitution on the oxazole ring is generally difficult due to the electron-withdrawing nature of the heteroatoms, which makes the ring electron-deficient. pharmaguideline.comfirsthope.co.in However, the presence of electron-donating or activating groups on the ring can facilitate such reactions. pharmaguideline.comcutm.ac.intandfonline.com The generally accepted order of reactivity for electrophilic attack is C5 > C4 > C2. chempedia.infonih.gov This is because the C5 position is most capable of stabilizing the cationic intermediate through resonance. firsthope.co.in Some sources, however, indicate a reactivity order of C4 > C5 > C2. pharmaguideline.com This discrepancy may arise from specific substituent effects or reaction conditions. For 2-(4-Propoxybenzoyl)oxazole, the benzoyl group at C2 is electron-withdrawing, further deactivating the ring towards electrophilic attack. Reactions like nitration and halogenation typically occur at the C5 position under mild conditions, provided the ring is sufficiently activated. firsthope.co.in

Nucleophilic Substitution Reactions and Deprotonation at C2

Nucleophilic substitution reactions are rare on an unsubstituted oxazole ring and often lead to ring cleavage. pharmaguideline.comtandfonline.com However, they can occur, primarily at the C2 position, if a good leaving group (such as a halogen) is present. pharmaguideline.comcutm.ac.inwikipedia.org The electron-deficient nature of the C2 position, flanked by two heteroatoms, makes it the most susceptible to nucleophilic attack. pharmaguideline.com

Deprotonation of the oxazole ring is also most favorable at the C2 position. pharmaguideline.comtandfonline.comwikipedia.org The acidity of the protons follows the order C2 > C5 > C4. tandfonline.comsemanticscholar.org Strong bases, such as n-butyllithium, can selectively abstract the C2 proton, forming a 2-lithiooxazole intermediate. pharmaguideline.comfirsthope.co.in This organometallic species is a versatile synthetic intermediate but can be unstable, sometimes leading to ring-opening to form an isonitrile. cutm.ac.inwikipedia.orgchemeurope.com The resulting nucleophilic C2 position can then be functionalized by reacting with various electrophiles. firsthope.co.in Experimental studies have confirmed that deprotonation occurs preferentially and selectively at the C2 position. rsc.org

Cycloaddition Reactions of Oxazole Derivatives (e.g., Diels-Alder)

Oxazoles can function as dienes in [4+2] Diels-Alder cycloaddition reactions, particularly when reacting with electron-deficient dienophiles. tandfonline.comwikipedia.orgresearchgate.net This reactivity is a key feature of the oxazole core, providing a pathway to synthesize highly substituted pyridine (B92270) and furan (B31954) derivatives. pharmaguideline.comresearchgate.net The initial cycloaddition forms a bicyclic intermediate with an oxygen bridge, which is often unstable. wikipedia.org Subsequent loss of the oxygen bridge (retro-Diels-Alder) can lead to the formation of a pyridine ring. chemeurope.comresearchgate.net The presence of electron-donating substituents on the oxazole ring can facilitate these cycloaddition reactions. pharmaguideline.com The reaction can be promoted by using Lewis or Brønsted acids, which activate the oxazole by coordinating to the nitrogen atom, thereby lowering the activation barrier. nih.govresearchgate.net

Oxidation Reactions of Oxazole and its Substituted Forms

The oxazole ring is susceptible to oxidation, which often results in ring cleavage. pharmaguideline.comslideshare.net Oxidizing agents like potassium permanganate, chromic acid, and ozone can open the oxazole ring. pharmaguideline.com However, the ring is generally stable to hydrogen peroxide. pharmaguideline.comslideshare.net In some cases, oxidation of substituted oxazoles can lead to the formation of an imide and a carboxylic acid. For instance, the oxidation of 4,5-diphenyloxazole (B1616740) with ceric ammonium (B1175870) nitrate (B79036) (CAN) yields a formamide derivative and benzoic acid. cutm.ac.inwikipedia.orgchemeurope.com The reaction with singlet oxygen is also a known oxidative pathway, proceeding through a [4+2] cycloaddition to form an unstable endoperoxide intermediate that subsequently undergoes ring cleavage. researchgate.net

Reduction Reactions and Ring Cleavage Tendencies

Reduction of the oxazole ring can lead to different products depending on the reducing agent and reaction conditions. Catalytic hydrogenation can reduce the double bonds to yield dihydro-oxazoles (oxazolines) or fully saturated tetrahydro-oxazoles (oxazolidines). firsthope.co.inslideshare.net Stronger reducing agents, such as sodium in ethanol (B145695), can also produce oxazolidines. slideshare.net However, many reduction processes, particularly with reagents like nickel-aluminum alloy, can lead to the cleavage of the oxazole ring. tandfonline.com This tendency for ring-opening upon reduction highlights the moderate aromatic stability of the oxazole nucleus. tandfonline.comsemanticscholar.org

Reactivity of the 4-Propoxybenzoyl Substituent: Phenyl Ring and Propoxy Chain Functionalization

The 4-propoxybenzoyl substituent attached to the C2 position of the oxazole ring possesses its own distinct reactivity centers: the phenyl ring and the propoxy chain.

Phenyl Ring Functionalization: The phenyl ring is subject to electrophilic aromatic substitution. The reactivity and regioselectivity of these substitutions are governed by the two existing substituents: the propoxy group (-OPr) and the oxazole-2-carbonyl group.

The propoxy group is an electron-donating, ortho-, para-directing group due to the lone pairs on the oxygen atom.

The carbonyl group is an electron-withdrawing, meta-directing group.

The powerful activating and directing effect of the propoxy group dominates, directing incoming electrophiles to the positions ortho to it (C3 and C5 of the phenyl ring). Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation would be expected to occur primarily at the C3 and C5 positions.

Propoxy Chain Functionalization: The n-propoxy chain consists of sp³-hybridized carbons and is generally less reactive than the aromatic systems. However, it can undergo functionalization under specific conditions.

Free-Radical Halogenation: The methylene (B1212753) group adjacent to the oxygen atom (the benzylic-like position) is the most likely site for free-radical substitution (e.g., bromination with N-bromosuccinimide under UV light).

Ether Cleavage: The ether linkage can be cleaved under harsh conditions using strong acids like HBr or HI. This would result in the formation of a 4-hydroxybenzoyl group on the oxazole and propyl halide.

Table 2: Summary of Reactivity

| Section | Reaction Type | Position of Reactivity | Key Findings |

|---|---|---|---|

| 3.2 | Electrophilic Substitution | C5 > C4 > C2 (generally) | Difficult due to electron-deficient ring; requires activating groups. pharmaguideline.comfirsthope.co.in |

| 3.3 | Nucleophilic Substitution | C2 | Requires a good leaving group; otherwise, ring cleavage may occur. pharmaguideline.comwikipedia.org |

| 3.3 | Deprotonation | C2 | Most acidic proton; allows for functionalization via organometallic intermediates. tandfonline.comrsc.org |

| 3.4 | Diels-Alder Cycloaddition | Acts as Diene | Reacts with dienophiles to form pyridines or furans after rearrangement. wikipedia.orgresearchgate.net |

| 3.5 | Oxidation | Ring System | Often leads to ring cleavage, forming products like imides and carboxylic acids. pharmaguideline.comcutm.ac.in |

| 3.6 | Reduction | Ring System | Can form oxazolines/oxazolidines or undergo ring cleavage depending on reagents. tandfonline.comslideshare.net |

| 3.7 | Phenyl Ring Substitution | C3 and C5 of Phenyl Ring | Electrophilic attack directed by the activating propoxy group. |

| 3.7 | Propoxy Chain Reaction | Methylene group adjacent to oxygen | Susceptible to free-radical halogenation or ether cleavage under harsh conditions. |

Computational and Theoretical Investigations of 2 4 Propoxybenzoyl Oxazole

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of molecules. For oxazole (B20620) derivatives, DFT methods like B3LYP with a 6-311G++(d,p) basis set are employed to optimize molecular geometry and calculate key electronic parameters. irjweb.com

These calculations provide values for the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. irjweb.com For instance, DFT studies on similar oxazole-containing structures have determined HOMO-LUMO energy gaps that reflect their chemical reactivity. irjweb.com

Such analyses can reveal reactive sites within 2-(4-Propoxybenzoyl)oxazole, predicting where the molecule is most susceptible to electrophilic or nucleophilic attack. This information is invaluable for understanding its metabolic pathways and potential interactions with biological targets. Theoretical DFT analysis of related heterocyclic aromatic molecules has been used to determine optimized geometry, energy gaps, and molecular electrostatic potential, providing a comprehensive picture of the molecule's reactivity in its ground state. irjweb.com

Table 1: Representative Electronic Properties Calculated via DFT for an Oxazole Derivative This table presents example data based on typical findings for oxazole derivatives to illustrate the output of DFT calculations.

| Parameter | Calculated Value (eV) | Implication |

| HOMO Energy (EHOMO) | -5.65 | Electron-donating capacity |

| LUMO Energy (ELUMO) | -0.81 | Electron-accepting capacity |

| HOMO-LUMO Gap (ΔE) | 4.84 | Chemical reactivity, kinetic stability |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. These simulations are crucial for understanding the conformational flexibility of this compound and its dynamic interactions with biological targets, such as proteins or nucleic acids. pensoft.net

For conformational analysis, MD simulations can explore the potential energy surface of the molecule, identifying stable low-energy conformations and the energy barriers between them. This is particularly important for understanding how the molecule might adapt its shape to fit into a binding site. Studies on other complex oxazole-containing molecules have used these techniques to reveal that ring systems can exist in equilibrium between different conformers, such as two accessible chair forms. nih.gov

In the context of ligand-target interactions, MD simulations can be performed after a ligand is docked into the active site of a protein. These simulations assess the stability of the ligand-protein complex, tracking key intermolecular interactions like hydrogen bonds, hydrophobic contacts, and π-stacking over time. pensoft.netnih.gov The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are analyzed to determine the stability of the complex and the flexibility of individual residues, respectively. pensoft.netnih.gov

In Silico Fragment-Based Drug Design and Scaffold Hopping Approaches

In silico fragment-based drug design (FBDD) and scaffold hopping are advanced computational strategies used to discover and optimize novel drug candidates. scienceopen.com These approaches are highly relevant for leveraging the chemical structure of this compound.

Fragment-Based Drug Design (FBDD): In this approach, small molecular fragments are computationally docked into a target's binding site to identify key interactions. If this compound were identified as a hit, FBDD software could be used to "grow" the molecule by adding new functional groups or "link" it to other fragments to enhance binding affinity and selectivity. nih.govscispace.com This process is guided by scoring functions that estimate the binding energy of the newly designed compounds. nih.gov

Scaffold Hopping: This strategy aims to identify new molecular cores (scaffolds) that maintain the essential pharmacophoric features of a known active compound but possess a different chemical structure. nih.gov Starting with the this compound scaffold, computational methods can search virtual libraries for new core structures that preserve the spatial arrangement of key interaction points. This can lead to the discovery of novel chemotypes with improved properties, such as better pharmacokinetics or reduced off-target effects. nih.govacs.org For example, a scaffold hopping strategy was successfully used to identify 2-aminooxazole amides as potent enzyme inhibitors. tandfonline.com

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, primarily DFT and time-dependent DFT (TD-DFT), are increasingly used to predict various spectroscopic parameters with high accuracy. researchgate.netmdpi.com These predictions are vital for interpreting experimental data and confirming the structure of newly synthesized compounds like this compound.

NMR Spectroscopy: DFT calculations can accurately predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and spin-spin coupling constants. By calculating the magnetic shielding tensors for each nucleus, a theoretical NMR spectrum can be generated. Comparing this predicted spectrum with experimental data helps in the complete assignment of resonances and structural verification. mdpi.com

Vibrational Spectroscopy: The vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated using DFT. These calculations help in assigning specific absorption bands to the vibrational modes of the molecule (e.g., C=O stretch, C-N stretch, aromatic ring vibrations), providing a detailed understanding of its molecular structure. mdpi.com

Electronic Spectroscopy: TD-DFT is used to predict electronic transitions, which correspond to the absorption bands observed in UV-Visible spectroscopy. These calculations provide information about the excited states of the molecule and can help explain its photophysical properties. researchgate.net

Table 2: Example of Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Heterocyclic Moiety This table illustrates the typical correlation between computationally predicted and experimentally observed NMR data, based on findings for related compounds. mdpi.com

| Atom Position | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C2 | 145.8 | 145.2 |

| C4 | 120.1 | 119.7 |

| C5 | 129.5 | 128.9 |

Mechanistic Computational Studies of Proposed Reaction Pathways (e.g., Cycloaddition)

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including those used to synthesize the oxazole ring in this compound. DFT calculations can map the entire potential energy surface of a reaction, identifying transition states, intermediates, and the associated activation energies. escholarship.org

Cycloaddition reactions are a common method for forming heterocyclic rings. researchgate.net Computational studies can elucidate the favorability of different pathways, such as whether a reaction proceeds via a concerted or stepwise mechanism. escholarship.org For instance, in [3+2] cycloaddition reactions involving nitrile N-oxides, computational analysis can predict the regioselectivity and explore the electronic nature of the transition states. mdpi.commdpi.com Studies on the cycloaddition of oxazoles with other reactants have shown that the reaction manifold can be highly dependent on the electronic nature of the substituents, determining whether the outcome is a [4+2] cycloadduct or a product of 1,4-conjugate addition. nih.gov This predictive power allows chemists to understand reaction outcomes and optimize conditions for the synthesis of specific oxazole derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Oxazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. tsijournals.com For a series of derivatives based on the this compound scaffold, QSAR models can be developed to guide the design of new analogues with enhanced potency. nih.gov

To build a QSAR model, a set of known molecules and their corresponding biological activities (e.g., IC₅₀ values) are required. nih.gov For each molecule, a variety of molecular descriptors are calculated, which can be categorized as:

Physicochemical: LogP (hydrophobicity), molecular weight, molar refractivity. researchgate.net

Topological: Molecular connectivity indices that describe the branching and shape of the molecule. researchgate.net

Electronic: Dipole moment, HOMO/LUMO energies, partial atomic charges derived from quantum chemical calculations. researchgate.net

Using statistical methods like multiple linear regression (MLR), these descriptors are used to generate a mathematical equation that predicts the biological activity. elsevierpure.com A robust QSAR model, validated internally and externally, can then be used to predict the activity of newly designed compounds before they are synthesized, saving significant time and resources. tsijournals.comnih.gov Studies on oxazole and oxadiazole derivatives have successfully used QSAR to identify the key structural features that govern their activity against various biological targets. tsijournals.comnih.govmdpi.com

Table 3: Common Molecular Descriptors Used in QSAR Studies of Oxazole Derivatives

| Descriptor Class | Example Descriptor | Information Encoded |

| Constitutional | Molecular Weight (MW) | Size of the molecule |

| Topological | Valence Molecular Connectivity Index (¹χv) | Molecular branching and complexity researchgate.net |

| Hydrophobicity | LogP | Partitioning between aqueous and lipid phases |

| Quantum Chemical | HOMO Energy | Electron-donating ability |

| Quantum Chemical | LUMO Energy | Electron-accepting ability |

| Electronic | Dipole Moment | Polarity of the molecule |

Spectroscopic Characterization and Structural Elucidation of 2 4 Propoxybenzoyl Oxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

A ¹H NMR spectrum of 2-(4-Propoxybenzoyl)oxazole would be expected to show distinct signals corresponding to each unique proton environment. This would include aromatic protons on both the benzoyl and oxazole (B20620) rings, as well as the aliphatic protons of the propoxy group (a triplet for the terminal methyl group, a sextet for the central methylene (B1212753) group, and a triplet for the methylene group attached to the oxygen atom). The chemical shifts (δ, in ppm), splitting patterns (e.g., singlet, doublet, triplet), and coupling constants (J, in Hz) would be critical for assigning each proton to its specific position in the molecule. However, no published ¹H NMR data for this specific compound could be found.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides information on the carbon backbone of the molecule. For this compound, distinct signals would be expected for the carbonyl carbon, the carbons of the oxazole ring, the aromatic carbons of the propoxy-substituted benzene (B151609) ring, and the aliphatic carbons of the propoxy chain. The chemical shift of each signal helps to identify the type of carbon atom (e.g., aromatic, aliphatic, carbonyl). A search for experimental ¹³C NMR data for this compound did not yield any results.

Advanced NMR Techniques (e.g., 2D NMR, NOESY, COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are essential for unambiguously assembling the molecular structure.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, for instance, within the propoxy group and the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the propoxybenzoyl moiety to the oxazole ring via the carbonyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, helping to confirm the three-dimensional structure. Regrettably, no datasets from these advanced NMR experiments for this compound are available in the public domain.

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, characteristic absorption bands would be anticipated for:

The C=O (carbonyl) stretching of the ketone group.

The C=N and C-O stretching vibrations within the oxazole ring.

The C-O-C (ether) stretching of the propoxy group.

The C-H stretching of the aromatic and aliphatic parts of the molecule. A specific experimental IR spectrum detailing these vibrational frequencies (in cm⁻¹) could not be located.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is particularly useful for polar molecules. An ESI-MS spectrum of this compound would be expected to show a prominent signal for the protonated molecule ([M+H]⁺) or the sodium adduct ([M+Na]⁺), which would confirm its molecular weight of 231.25 g/mol . Analysis of the fragmentation pattern could provide further structural information. No experimental ESI-MS data for this compound was found during the literature search.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry is a critical analytical technique for the precise determination of a molecule's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas.

For this compound, with a molecular formula of C₁₃H₁₃NO₃, the theoretical exact mass can be calculated by summing the precise masses of its constituent atoms. An experimental HRMS analysis would aim to measure this value, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The resulting data would be presented to confirm the elemental composition of the synthesized molecule. A typical data presentation is shown below, which would be populated with experimental and calculated values for the target compound.

| Ion | Calculated Exact Mass (m/z) | Measured Exact Mass (m/z) | Mass Difference (ppm) |

| [M+H]⁺ | Value for C₁₃H₁₄NO₃⁺ | Experimental Value | Calculated Value |

| [M+Na]⁺ | Value for C₁₃H₁₃NNaO₃⁺ | Experimental Value | Calculated Value |

No specific experimental HRMS data for this compound was found in the searched sources.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light. The wavelengths at which a molecule absorbs light (λmax) correspond to electronic transitions between different energy levels. The extent of conjugation in a molecule significantly influences its UV-Vis spectrum; greater conjugation typically leads to absorption at longer wavelengths.

The structure of this compound features a conjugated system comprising the oxazole and benzoyl moieties. A UV-Vis spectrum, typically recorded in a solvent such as ethanol (B145695) or methanol, would reveal characteristic absorption bands corresponding to π → π* and n → π* transitions within this system. The position of the propoxy group on the benzoyl ring is expected to have a bathochromic (red) shift effect on the absorption maxima compared to an unsubstituted benzoyl-oxazole. The collected data would be tabulated to summarize these electronic transitions.

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition |

| Ethanol | Experimental Value | Experimental Value | Assignment |

| Methanol | Experimental Value | Experimental Value | Assignment |

Specific UV-Vis absorption data for this compound is not available in the reviewed literature.

Single Crystal X-ray Diffraction for Definitive Three-Dimensional Structure Determination

To perform this analysis, a suitable single crystal of this compound would be grown and irradiated with X-rays. The diffraction pattern is then used to construct an electron density map, from which the atomic positions are determined. The resulting crystallographic data is a comprehensive set of parameters that precisely describes the crystal structure. Key parameters that would be determined are presented in the table below.

| Parameter | Value |

| Empirical Formula | C₁₃H₁₃NO₃ |

| Formula Weight | Calculated Value |

| Temperature (K) | Experimental Condition |

| Wavelength (Å) | Experimental Condition |

| Crystal System | Determined Value (e.g., Monoclinic) |

| Space Group | Determined Value (e.g., P2₁/c) |

| Unit Cell Dimensions | |

| a (Å) | Determined Value |

| b (Å) | Determined Value |

| c (Å) | Determined Value |

| α (°) | Determined Value |

| β (°) | Determined Value |

| γ (°) | Determined Value |

| Volume (ų) | Calculated Value |

| Z (molecules per unit cell) | Determined Value |

| Density (calculated, g/cm³) | Calculated Value |

| R-factor (%) | Determined Value |

No published single crystal X-ray diffraction data for this compound could be located.

Synthesis and Investigation of Derivatives and Analogues of 2 4 Propoxybenzoyl Oxazole

Design Principles for Structural Modification of the Oxazole (B20620) Core

The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom. Its planar and aromatic nature provides a rigid scaffold that can orient substituents in a defined spatial arrangement, facilitating interactions with biological targets. The design principles for modifying the oxazole core of 2-(4-propoxybenzoyl)oxazole are guided by several key considerations:

Electronic Properties: The oxazole ring is electron-deficient, which influences its reactivity and its ability to participate in non-covalent interactions such as hydrogen bonding and π-π stacking. Modifications to the core can modulate these electronic properties to optimize target binding.

Steric Hindrance: The introduction of substituents at various positions on the oxazole ring can introduce steric bulk, which can either enhance binding by filling a hydrophobic pocket or hinder it by clashing with the target's surface.

Scaffold Hopping and Bioisosterism: In some cases, the entire oxazole ring may be replaced by another five- or six-membered heterocycle (a bioisostere) to explore new chemical space, improve properties, or circumvent existing patents. Common bioisosteres for the oxazole ring include thiazole (B1198619), imidazole (B134444), and 1,2,4-oxadiazole (B8745197).

Systematic Modification of the Propoxybenzoyl Moiety

The 4-propoxybenzoyl group is a crucial pharmacophore that significantly contributes to the biological activity of the parent compound. Its systematic modification allows for a detailed exploration of the SAR.

Alterations to the Propoxy Chain (e.g., Chain Length Variation, Branching, Introduction of Heteroatoms)

The length and nature of the alkoxy chain at the 4-position of the benzoyl ring can have a profound impact on the compound's properties.

Chain Length Variation: Studies on related compounds have shown that varying the length of the alkyl chain can influence lipophilicity and, consequently, cell permeability and target engagement. An optimal chain length is often sought to balance potency and pharmacokinetic properties. For instance, in a series of 2-benzylbenzimidazole 'nitazene' opioids, the alkoxy chain length was found to govern potency, with ethoxy, isopropoxy, and propoxy chains showing higher potencies than methoxy (B1213986) and butoxy analogues. nih.gov Similarly, investigations into the antibacterial activities of olivetolic acid and its alkyl-chain derivatives demonstrated that the elongation of the alkyl side-chain was effective in conferring antibacterial activity. nih.gov

Branching: Introducing branching into the propoxy chain, such as an isopropoxy group, can increase steric bulk and potentially enhance binding to specific hydrophobic pockets within a target protein. It can also influence the metabolic stability of the compound.

Introduction of Heteroatoms: Replacing a carbon atom in the propoxy chain with a heteroatom like oxygen or nitrogen can introduce polarity and hydrogen bonding capabilities. This can lead to improved solubility and potentially new interactions with the biological target.

Table 1: Hypothetical Modifications of the Propoxy Chain and Their Rationale

| Modification | Example | Rationale |

| Chain Length Variation | Ethoxy, Butoxy | To optimize lipophilicity and binding affinity. |

| Branching | Isopropoxy | To increase steric bulk and explore hydrophobic pockets. |

| Introduction of Heteroatoms | 2-Methoxyethoxy | To enhance polarity and introduce hydrogen bonding potential. |

Substituent Effects on the Phenyl Ring (e.g., Halogenation, Alkyl Groups, Other Alkoxy Chains, Electron-Withdrawing/Donating Groups)

The electronic and steric properties of the phenyl ring can be fine-tuned by introducing various substituents. The position and nature of these substituents are critical for modulating biological activity.

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) can alter the electronic distribution of the phenyl ring and increase lipophilicity. Halogens can also participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity.

Alkyl Groups: Small alkyl groups like methyl or ethyl can provide steric bulk and enhance hydrophobic interactions with the target.

Electron-Withdrawing/Donating Groups: The addition of electron-withdrawing groups (e.g., -NO₂, -CN) or electron-donating groups (e.g., -NH₂, -OH) can significantly impact the pKa of the molecule and its electronic interaction with the target. For instance, in a series of 1,2,4-oxadiazole derivatives, the presence of electron-donating groups was found to greatly improve antiproliferative activity, while electron-withdrawing groups decreased it. nih.gov

Table 2: Representative Substituent Effects on the Phenyl Ring of a 2-Benzoyl-oxazole Scaffold

| Substituent | Position | Potential Effect |

| Fluoro | 2- or 3-position | Alters electronic properties, potential for halogen bonding. |

| Methyl | 3-position | Increases lipophilicity and steric bulk. |

| Methoxy | 2-position | Electron-donating, potential for hydrogen bonding. |

| Nitro | 3-position | Electron-withdrawing, alters electronic character. |

Bioisosteric Replacements of the Propoxybenzoyl Group

Bioisosterism is a powerful strategy in drug design where a functional group is replaced by another with similar physical or chemical properties to enhance efficacy, reduce toxicity, or improve pharmacokinetics. ctppc.org The entire propoxybenzoyl moiety can be replaced with other chemical groups to explore new interactions with the target.

Heterocyclic Rings: A common strategy is to replace the phenyl ring with a five- or six-membered heterocycle such as pyridine (B92270), thiophene, or furan (B31954). These rings can mimic the steric and electronic properties of the phenyl ring while introducing different hydrogen bonding patterns and metabolic profiles.

Alternative Linkers: The benzoyl group (a ketone linker) can be replaced with other functionalities like an amide, ester, or a simple alkyl chain to alter the geometry and flexibility of the molecule.

Table 3: Potential Bioisosteric Replacements for the 4-Propoxybenzoyl Moiety

| Original Moiety | Bioisosteric Replacement | Rationale |

| 4-Propoxyphenyl | 6-Propoxypyridin-3-yl | Introduce a nitrogen atom for potential hydrogen bonding and altered electronics. |

| Benzoyl | Phenylacetyl | Increase flexibility by introducing a methylene (B1212753) spacer. |

| Benzoyl | Benzamide | Introduce a hydrogen bond donor and acceptor group. |

Modifications at Other Positions of the Oxazole Ring System (e.g., C4, C5)

While the 2-position of the oxazole is occupied by the propoxybenzoyl group, the C4 and C5 positions are also amenable to substitution, offering further avenues for structural diversification.

Substitution at C4 and C5: The introduction of small alkyl, aryl, or heterocyclic groups at these positions can be used to probe the steric and electronic requirements of the binding site. For example, the synthesis of novel 2,4,5-trisubstituted oxazole derivatives has been reported, where various heterocyclic moieties were introduced at the C5 position, leading to compounds with significant antiproliferative activity. nih.gov

Synthesis of Hybrid Oxazole Scaffolds Incorporating the 4-Propoxybenzoyl Unit

Molecular hybridization is a drug design strategy that combines two or more pharmacophores from different bioactive molecules into a single hybrid compound. This approach can lead to compounds with improved affinity, selectivity, and a more favorable resistance profile.

The 4-propoxybenzoyl-oxazole scaffold can be conjugated with other known pharmacophores to create novel hybrid molecules. For instance, it could be linked to fragments known to interact with other targets to create multi-target-directed ligands. The synthesis of such hybrids often involves standard coupling reactions, such as amide bond formation or click chemistry, to link the two molecular entities. The design and synthesis of hybrid compounds based on imidazole and benzofuran (B130515) scaffolds have demonstrated the potential of this approach in developing potent anticancer agents. nih.govresearchgate.net

Structure Activity Relationship Sar Studies for 2 4 Propoxybenzoyl Oxazole Analogues

Influence of Substituents on the Oxazole (B20620) Ring on Biological Activities

The oxazole ring is a five-membered heterocycle with nitrogen and oxygen atoms, which can be substituted at the C4 and C5 positions. The electronic and steric properties of substituents at these positions can significantly impact the molecule's interaction with biological targets.

Research on related 2-substituted oxazole structures indicates that the nature of substituents on the oxazole ring is crucial for activity. The acidity of hydrogen atoms on the oxazole ring follows the order C2 > C5 > C4, which influences its potential for interaction and metabolism. tandfonline.com Electrophilic substitution typically occurs at the C5 position, especially when an electron-donating group is present, while nucleophilic substitution is favored at the C2 position. tandfonline.com

In analogous heterocyclic systems, such as thiazoles, which are structurally similar to oxazoles, modifications on the ring have shown definitive effects on biological potency. For instance, in a series of 2-substituted-4-amino-5-aroylthiazoles, the substituents on the thiazole (B1198619) ring were found to be critical for their antiproliferative activity. nih.gov While direct SAR studies on C4- and C5-substituted 2-(4-propoxybenzoyl)oxazoles are limited, it can be inferred that introducing small, electron-withdrawing, or hydrogen-bond-donating groups could modulate the electronic density of the ring and provide additional interaction points with target proteins.

Table 1: Predicted Influence of Oxazole Ring Substituents on Activity

| Position | Substituent Type | Predicted Effect on Activity | Rationale |

|---|---|---|---|

| C4 | Small alkyl (e.g., Methyl) | May increase potency | Potential for favorable steric interactions and increased lipophilicity. |

| C4 | Phenyl | May decrease potency | Potential for steric hindrance, depending on the target's binding pocket. |

| C5 | Electron-withdrawing (e.g., -NO2) | May enhance activity | Alters ring electronics, potentially improving binding affinity. |

This table is predictive and based on general principles of medicinal chemistry and SAR of related heterocyclic compounds.

Role of the Benzoyl Moiety at C2 in Modulating Biological Activity